molecular formula C30H26O10 B1236121 Chaetochromin CAS No. 75514-37-3

Chaetochromin

Cat. No.: B1236121
CAS No.: 75514-37-3
M. Wt: 546.5 g/mol
InChI Key: RHNVLFNWDGWACV-DDHJBXDOSA-N
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Description

Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chaetochromin has a wide range of scientific research applications:

Mechanism of Action

Chaetochromin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:

Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .

Properties

CAS No.

75514-37-3

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one

InChI

InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1

InChI Key

RHNVLFNWDGWACV-DDHJBXDOSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C

SMILES

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C

Canonical SMILES

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C

Synonyms

chaetochromin
chaetochromin A
chaetochromin B
chaetochromin D
chaetochromin, stereoisome

Origin of Product

United States

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